Territrem C

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

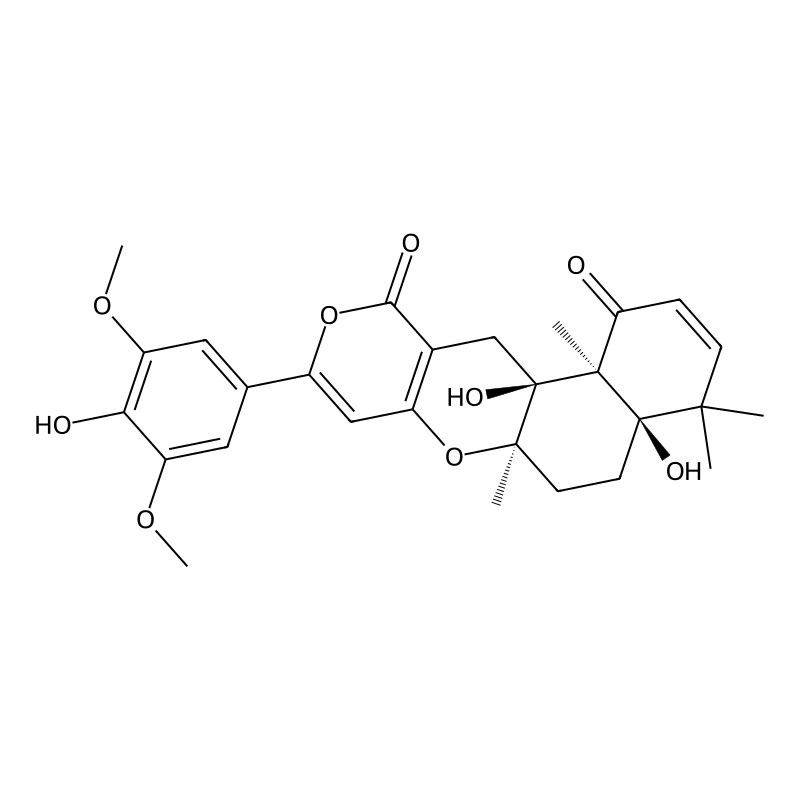

Territrem C (CAS: 89020-33-7) is a specialized α-pyrone meroterpenoid and tremorgenic mycotoxin originally isolated from Aspergillus terreus [1]. In procurement and material selection, it is primarily valued as a highly potent, irreversible inhibitor of acetylcholinesterase (AChE), demonstrating sub-micromolar inhibitory concentrations (IC50 ~0.23 µM) [2]. Structurally, Territrem C is distinguished from its close analogs by its 4-hydroxy-3,5-dimethoxyphenyl moiety [3]. This specific phenolic hydroxyl group provides a critical synthetic handle that is absent in its fully methylated counterpart, Territrem B, making Territrem C a highly sought-after precursor for structure-activity relationship (SAR) studies, probe development, and the semi-synthesis of novel neuropharmacological agents [3].

Research Fit

References

- [1] Ling, K. H., et al. (1984). Isolation, chemical structure, acute toxicity, and some physicochemical properties of territrem C from Aspergillus terreus. Applied and Environmental Microbiology, 47(1), 98-100.

- [2] Fuloria, S., et al. (2022). Biological activities of meroterpenoids isolated from different sources. Frontiers in Pharmacology, 13, 830103.

- [3] Sunazuka, T., et al. (2005). Total Synthesis of α-Pyrone Meroterpenoids, Novel Bioactive Microbial Metabolites. Chemical Reviews, 105(12), 4559-4580.

Substituting Territrem C with its closest in-class analog, Territrem B, or with generic AChE inhibitors like neostigmine, fundamentally compromises both synthetic viability and assay specificity [1]. Territrem B possesses a fully methylated 3,4,5-trimethoxyphenyl group, which lacks a reactive site for direct conjugation [2]. Attempting to demethylate Territrem B to create a reactive phenolic site requires harsh conditions that frequently degrade the sensitive α-pyrone and enone moieties central to the compound's bioactivity [2]. By natively possessing a 4-hydroxyl group, Territrem C allows for direct, high-yield esterification or etherification [3]. Furthermore, Territrem C exhibits a distinct selectivity hierarchy for AChE over butyrylcholinesterase (BChE) compared to Territrem B, meaning generic substitution will skew enzyme selectivity profiles in neuropharmacological screening [3].

Substitution Risk

References

- [1] Fuloria, S., et al. (2022). Biological activities of meroterpenoids isolated from different sources. Frontiers in Pharmacology, 13, 830103.

- [2] Ling, K. H., et al. (1984). Isolation, chemical structure, acute toxicity, and some physicochemical properties of territrem C from Aspergillus terreus. Applied and Environmental Microbiology, 47(1), 98-100.

- [3] Sunazuka, T., et al. (2005). Total Synthesis of α-Pyrone Meroterpenoids, Novel Bioactive Microbial Metabolites. Chemical Reviews, 105(12), 4559-4580.

Sub-Micromolar Acetylcholinesterase (AChE) Inhibitory Potency

In comparative in vitro evaluations of α-pyrone meroterpenoids, Territrem C demonstrates exceptional binding affinity to AChE. Assays establish that Territrem C achieves an IC50 of 0.23 µM, significantly outperforming related meroterpenoids such as 3-epiarisugacin E, which exhibits an IC50 of 3.03 µM under identical conditions [1]. This >13-fold increase in potency ensures robust target engagement at lower concentrations, which is critical for maintaining assay integrity [2].

| Evidence Dimension | AChE Inhibitory Concentration (IC50) |

| Target Compound Data | 0.23 µM |

| Comparator Or Baseline | 3-epiarisugacin E (3.03 µM) |

| Quantified Difference | 13.1-fold higher potency for Territrem C |

| Conditions | In vitro AChE inhibition assay |

Allows researchers to achieve complete enzyme inhibition at lower dosing concentrations, minimizing off-target toxicity in complex cell-based models.

Precursor Suitability via Native Phenolic Hydroxyl Group

The structural divergence between Territrem C and Territrem B dictates their utility in chemical biology. Territrem C contains a 4-hydroxy-3,5-dimethoxyphenyl E-ring, providing a natively reactive phenolic site [1]. In contrast, Territrem B features a 3,4,5-trimethoxyphenyl group, which is chemically inert to direct conjugation [2]. Utilizing Territrem C bypasses the need for aggressive O-demethylation protocols, which are known to cause unwanted ring-opening or degradation of the critical α-pyrone pharmacophore [2].

| Evidence Dimension | Availability of direct conjugation sites for semi-synthesis |

| Target Compound Data | 100% availability (native 4-OH group present) |

| Comparator Or Baseline | Territrem B (0% availability; fully methylated) |

| Quantified Difference | Eliminates the requirement for multi-step deprotection/demethylation prior to derivatization |

| Conditions | Semi-synthetic workflow for ester/ether derivative generation |

Drastically improves synthetic yields and workflow efficiency when producing fluorescent probes or novel drug candidates based on the meroterpenoid scaffold.

Superior AChE Selectivity Profile

The specific substitution pattern on the E-ring of meroterpenoids governs their selectivity between closely related cholinesterases. Structure-activity relationship (SAR) profiling reveals a distinct selectivity hierarchy for AChE over butyrylcholinesterase (BChE). Territrem C, with its free hydroxyl group, ranks higher in AChE selectivity than the fully methylated Territrem B [1]. This indicates that the hydrogen-bond donating capability of the 4-hydroxyl group plays a crucial role in stabilizing the inhibitor within the narrow AChE active site gorge, a feature absent in Territrem B [1].

| Evidence Dimension | AChE vs. BChE Selectivity Hierarchy |

| Target Compound Data | Higher relative AChE selectivity |

| Comparator Or Baseline | Territrem B (Lower relative AChE selectivity) |

| Quantified Difference | Documented superiority in selectivity ranking (Arisugacin A > Territrem C > Territrem B > Arisugacin B) |

| Conditions | Comparative structure-function selectivity profiling |

Crucial for neuropharmacological procurement where isolated, specific inhibition of AChE without cross-reactivity to BChE is required for accurate data interpretation.

Semi-Synthesis of Advanced AChE Inhibitors

Because Territrem C natively possesses a reactive 4-hydroxyl group on its E-ring, it is the optimal starting material for generating novel ester or ether derivatives. This allows medicinal chemists to rapidly build libraries of modified meroterpenoids for Alzheimer's disease research without risking the degradation of the α-pyrone core during harsh deprotection steps [1].

High-Fidelity AChE Selectivity Assays

Due to its superior selectivity ranking over Territrem B, Territrem C is the preferred standard when researchers need to irreversibly inhibit AChE in complex biological matrices (e.g., brain homogenates) while minimizing off-target interaction with butyrylcholinesterase (BChE) [2].

Structure-Activity Relationship (SAR) Mapping of the AChE Active Site

Territrem C is heavily utilized in comparative SAR studies alongside fully methylated analogs (Territrem B) and related arisugacins. Its unique hydrogen-bond donating capability makes it an essential probe for mapping the steric and electronic constraints of the AChE peripheral anionic site and catalytic triad [2].

Application Fit Matrix

References

- [1] Ling, K. H., et al. (1984). Isolation, chemical structure, acute toxicity, and some physicochemical properties of territrem C from Aspergillus terreus. Applied and Environmental Microbiology, 47(1), 98-100.

- [2] Sunazuka, T., et al. (2005). Total Synthesis of α-Pyrone Meroterpenoids, Novel Bioactive Microbial Metabolites. Chemical Reviews, 105(12), 4559-4580.

XLogP3

Wikipedia

Explore Compound Types